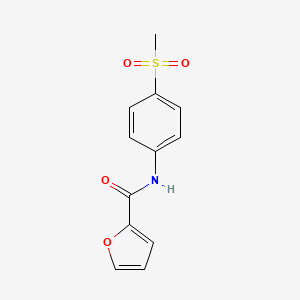

N-(4-methylsulfonylphenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

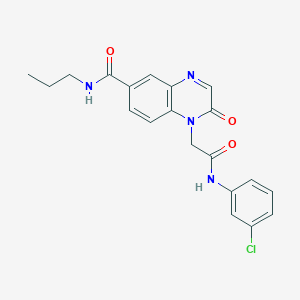

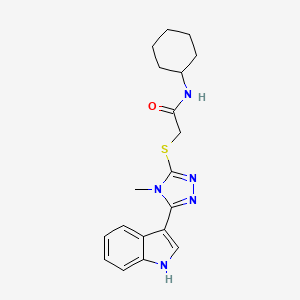

Furan-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They typically consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxamide group. The “N-(4-methylsulfonylphenyl)” part of the name suggests that a phenyl ring with a methylsulfonyl substituent is attached to the nitrogen of the carboxamide group.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy . Single crystal X-ray diffraction can also be used to elucidate the crystal structure .Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be arylated using a catalyst and a base .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the empirical formula and molecular weight can be calculated based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Drug-DNA Interactions

A study by Laughton et al. (1995) demonstrated the enhanced DNA-binding affinity of furamidine, a compound structurally similar to N-(4-methylsulfonylphenyl)furan-2-carboxamide, compared to the antitrypanosomal drug berenil. This increased binding affinity is attributed to furamidine's ability to form direct hydrogen bond interactions with DNA sequences, suggesting potential applications in targeting specific DNA structures for therapeutic purposes (Laughton et al., 1995).

Antimicrobial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogs exhibiting significant in vitro anti-bacterial activities against drug-resistant bacteria. This research highlights the potential of this compound derivatives in developing new antimicrobial agents, especially against clinically relevant, drug-resistant pathogens (Siddiqa et al., 2022).

Sustainable Materials

Jiang et al. (2015) explored the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as sustainable alternatives to polyphthalamides. This study indicates the potential of furan-2-carboxamide derivatives in the production of high-performance, environmentally friendly materials (Jiang et al., 2015).

Bio-Imaging Applications

Horti et al. (2019) developed a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, using a derivative similar to this compound. This compound could noninvasively image reactive microglia and their contribution to neuroinflammation, showcasing the utility of furan-2-carboxamide derivatives in neuroimaging (Horti et al., 2019).

Solar Cells

Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, showing improved solar energy-to-electricity conversion efficiency. This suggests that furan-2-carboxamide derivatives can enhance the performance of dye-sensitized solar cells, indicating their role in the development of efficient solar energy technologies (Kim et al., 2011).

Wirkmechanismus

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been reported to have remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives have been known to affect multiple biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methylsulfonylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(15,16)10-6-4-9(5-7-10)13-12(14)11-3-2-8-17-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIWBLPFQVJSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)

![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)

![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)

![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)